molecular formula C9H9N3O B2569617 2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 29368-94-3

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No.: B2569617
CAS No.: 29368-94-3
M. Wt: 175.191
InChI Key: KCDMJJDPKJKBMS-UHFFFAOYSA-N
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Description

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.191. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

2-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline and its derivatives have been explored for their potential in synthesizing novel bioactive compounds. Maftei et al. (2013) synthesized natural product analogs starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline, which demonstrated significant antitumor activity toward various cell lines in vitro (Maftei et al., 2013).

GPR119 Agonists Development

In the context of developing novel agonists for GPR119, a receptor implicated in glucose homeostasis, Wang et al. (2014) described the optimization of 1,2,4-oxadiazole compounds. They replaced the aniline ring with a tetrahydroquinoline ring, leading to compounds with increased efficacy (Wang et al., 2014).

Anticancer Activity Enhancement

Further studies by Maftei et al. (2016) involved modifying the lipophilicity of 1,2,4-oxadiazole derivatives to improve their transport through cell wall barriers. This resulted in certain compounds exhibiting promising in vitro anti-cancer activity (Maftei et al., 2016).

Polymerization Applications

Tarasenko et al. (2017) developed a synthesis method for (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines, which are promising monomers for oxidative and radical polymerizations, showing the versatility of this compound in material science applications (Tarasenko et al., 2017).

Antidiabetic and Anti-inflammatory Screening

Kavitha et al. (2016) synthesized a series of N-substituted aniline derivatives and screened them for antidiabetic, anti-inflammatory, and anticancer activities, indicating the compound's potential in pharmacological research (Kavitha et al., 2016).

Electrosynthesis and Domino Reactions

Electrosynthesis studies by Qian et al. (2020) explored the construction of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives from isatins and hydrazides. This highlighted the compound's role in facilitating complex chemical transformations (Qian et al., 2020).

Antimicrobial Activity

Research by Kavitha et al. (2016) also delved into the antimicrobial properties of synthesized aniline derivatives, demonstrating their effectiveness against various bacterial and fungal strains (Kavitha et al., 2016).

Aniline Sensing

Naik et al. (2018) investigated the fluorescence quenching of thiophene substituted 1,3,4-oxadiazole derivatives by aniline, showcasing the use of such compounds in chemical sensing applications (Naik et al., 2018).

Corrosion Inhibition

Ammal et al. (2018) synthesized oxadiazole derivatives to study their corrosion inhibition properties for mild steel in sulphuric acid, illustrating the compound's utility in industrial applications (Ammal et al., 2018).

Properties

IUPAC Name

2-(5-methyl-1,2,4-oxadiazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6-11-9(12-13-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCDMJJDPKJKBMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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